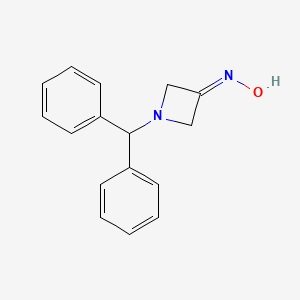

n-Benzhydryl-3-(hydroxyimino)azetidine

Description

Contextualizing Azetidine (B1206935) Chemistry: Fundamentals and Significance

Azetidine, a saturated heterocycle containing one nitrogen atom in a four-membered ring, is a key structural motif in a variety of biologically active compounds. frontiersin.orgwikipedia.org Its unique chemical properties, largely dictated by significant ring strain, have made it a valuable building block in medicinal chemistry and organic synthesis.

The history of azetidine chemistry dates back to the early 20th century. jmchemsci.com Early synthetic methods were often low-yielding and lacked general applicability. However, the discovery of penicillin and other β-lactam antibiotics, which contain the related azetidin-2-one (B1220530) core, spurred significant interest in the synthesis of four-membered nitrogen heterocycles. jmchemsci.com Over the years, a variety of synthetic strategies have been developed to access the azetidine core. These methods include the cyclization of 3-amino-1-propanol derivatives, the reduction of β-lactams, and the intramolecular aminolysis of epoxides. frontiersin.orgwikipedia.org More recent advancements have focused on developing regio- and stereoselective syntheses to create complex, substituted azetidines. frontiersin.org

The defining feature of the azetidine ring is its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain makes the ring susceptible to cleavage reactions, a property that chemists can exploit for synthetic purposes. The reactivity of the azetidine ring is also influenced by the nature of the substituents on both the nitrogen and carbon atoms. The nitrogen atom is basic, and its nucleophilicity can be modulated by the attached group. wikipedia.org

The azetidine scaffold serves as a versatile building block in the synthesis of more complex molecules. jmchemsci.com Its strained ring can be opened under various conditions to introduce new functional groups and create larger ring systems. Furthermore, the ability to functionalize the azetidine ring at its various positions allows for the creation of a diverse range of molecular architectures. medwinpublishers.com This has led to the incorporation of the azetidine motif into a wide array of compounds with potential applications in medicinal chemistry, including antibacterial, antifungal, and anticancer agents. jmchemsci.commedwinpublishers.com

The Benzhydryl Moiety in Azetidine Chemistry

The benzhydryl group, also known as the diphenylmethyl group, is a large, sterically demanding substituent that significantly influences the properties of the azetidine ring to which it is attached.

In the synthesis of azetidine derivatives, the nitrogen atom is often protected to prevent unwanted side reactions. The benzhydryl group is a commonly employed N-protecting group. It is robust enough to withstand a variety of reaction conditions but can be removed when necessary, often through hydrogenolysis. medwinpublishers.com The use of the benzhydryl group as a protecting group has been documented in numerous syntheses of substituted azetidines. google.com

The bulky nature of the N-benzhydryl group can exert significant steric hindrance, which in turn can influence the regioselectivity of reactions involving the azetidine ring. researchgate.net For example, in nucleophilic additions to a carbonyl group at the 3-position of the azetidine ring, the benzhydryl group can direct the incoming nucleophile to the less hindered face of the ring. This steric influence is a critical factor in controlling the stereochemical outcome of reactions and is a key consideration in the design of synthetic routes to specific stereoisomers of substituted azetidines. researchgate.net

Detailed Research Findings

The synthesis of n-Benzhydryl-3-(hydroxyimino)azetidine is often a key step in the preparation of other functionalized azetidine derivatives. For instance, it has been investigated as a penultimate intermediate in alternative routes to 1,3,3-trinitroazetidine (B1241384) (TNAZ). researchgate.net

The table below summarizes some of the key chemical information for this compound.

| Property | Value |

| Molecular Formula | C16H16N2O |

| CAS Number | 40569-56-0 |

| Synonyms | This compound, N-diphenylmethyl-3-(hydroxyimino)azetidine |

The Hydroxyimino Group: Structural and Reactive Characteristics

The hydroxyimino group, or oxime, is a key functional group in this compound, defining many of its chemical properties. Oximes are typically formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.org They are characterized by a C=N double bond with a hydroxyl group attached to the nitrogen atom. wikipedia.org

Oxime Functionality: Tautomerism and Conformational Dynamics

Oximes can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In some cases, a static disorder can exist between the keto-oxime and the hydroxy-nitroso tautomers. iucr.org For example, in 10-(hydroxyimino)phenanthren-9-one, both tautomers are observed, with the keto-oxime form being the major component. iucr.org This tautomerism is influenced by factors such as the molecular structure and the environment. beilstein-journals.org

Stereochemical Aspects of the Hydroxyimino Group (E/Z Isomerism)

A prominent feature of the hydroxyimino group is its ability to exhibit geometric isomerism, specifically E/Z isomerism, due to the restricted rotation around the C=N double bond. wikipedia.orgadichemistry.com If the two groups attached to the carbon of the C=N bond are different, two distinct stereoisomers can exist. wikipedia.org

The terms syn and anti were historically used to describe the isomers of aldoximes, depending on the relative position of the R group and the hydroxyl group. wikipedia.org However, the E/Z notation is now the preferred and more systematic method for designating these isomers. adichemistry.com The assignment of E or Z is based on the Cahn-Ingold-Prelog priority rules. If the highest priority groups on the carbon and nitrogen atoms are on the same side of the double bond, the isomer is designated as (Z). If they are on opposite sides, it is designated as (E). adichemistry.com

The E/Z isomers of oximes are often stable enough to be separated and can possess different physical and chemical properties. wikipedia.orgresearchgate.net The interconversion between E and Z isomers can be influenced by factors such as temperature and the presence of catalysts. researchgate.net Computational methods, such as quantum mechanics-based NMR calculations, are valuable tools for determining the E/Z configuration of oximes. rsc.org

Research Landscape of this compound

Research involving this compound and its precursors has primarily focused on their utility as synthetic intermediates. For example, N-sulfonyl-3-(hydroxyimino)azetidines have been explored as key intermediates in alternative synthetic routes to 1,3,3-trinitroazetidine (TNAZ). capes.gov.br This highlights the importance of the hydroxyimino-azetidine scaffold in accessing other functionalized four-membered rings.

The synthesis of related compounds, such as 1-benzhydryl-3-hydroxyazetidine hydrochloride, has been optimized to improve reaction yields and develop more environmentally friendly processes. google.com This compound is a key intermediate for certain dihydropyridine (B1217469) calcium channel blockers. google.com The broader class of azetidine derivatives is recognized for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties, which drives ongoing research in this area. jmchemsci.commedwinpublishers.com While direct research on the biological activities of this compound itself is not extensively documented in the provided context, its role as a building block suggests its importance in the discovery of new bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-(1-benzhydrylazetidin-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C16H16N2O/c19-17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,19H,11-12H2 |

InChI Key |

OBKQGGQXRMGIAS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NO)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways

Azetidine (B1206935) Ring Reactivity and Cleavage Mechanisms

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity. acs.org This strain makes the ring susceptible to cleavage under various conditions, providing a pathway to more stable, open-chain structures.

Ring Opening Reactions (N–C σ bond cleavage)

Azetidines, particularly when activated, undergo ring-opening reactions through the cleavage of the N–C sigma bond. rsc.orgnih.govmdpi.com This process is often facilitated by the presence of activating groups on the nitrogen atom and the nature of the substituents on the carbon atoms of the ring. nih.gov The N-benzhydryl group, a bulky and electron-withdrawing substituent, plays a significant role in the stability and reactivity of the azetidine ring. nih.gov While less strained than the analogous three-membered aziridines, the azetidine ring in n-Benzhydryl-3-(hydroxyimino)azetidine is prone to nucleophilic attack, leading to the scission of the N-C bond. acs.org Studies on related N-acylazetidines have shown that the ring strain is a crucial factor for the selective cleavage of the C–N σ bond under transition-metal-free conditions. nih.govmdpi.com The benzhydryl group has also been identified as a key facilitator in the ring-opening of photogenerated azetidinols. nih.govresearchgate.net

Acid-Promoted Activation and Carbocationic Intermediates

The reactivity of the azetidine ring is significantly enhanced under acidic conditions. nih.govkhanacademy.orgyoutube.commasterorganicchemistry.com Protonation of the azetidine nitrogen increases its electrophilicity, making the ring more susceptible to nucleophilic attack and subsequent cleavage. youtube.com The stability of the resulting carbocationic intermediates plays a crucial role in determining the regioselectivity of the ring-opening reaction. youtube.comchimia.ch In the case of this compound, acid catalysis can lead to the formation of a stabilized carbocationic intermediate. The benzhydryl group can stabilize a positive charge through resonance, potentially influencing the site of nucleophilic attack. chimia.ch Studies on related 3-aryl-azetidinols have shown that the formation of benzylic-heterocyclic carbocation intermediates is a key step in their transformation. chimia.ch The regiochemistry of acid-catalyzed ring-opening is dependent on the substitution pattern of the azetidine ring; for tertiary carbons, nucleophilic attack often occurs at the more substituted site, indicative of an SN1-like mechanism. libretexts.org

Mechanisms Involving the Hydroxyimino Group

The hydroxyimino group (an oxime) at the 3-position of the azetidine ring introduces another reactive site within the molecule, allowing for a range of chemical transformations.

Nucleophilic Attack and Oxime Formation

The synthesis of this compound involves the reaction of the corresponding ketone, n-Benzhydryl-3-azetidinone, with hydroxylamine (B1172632). This reaction proceeds via a classical nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This is a standard method for the formation of oximes from ketones. nih.gov

Role of Lewis Acids in Reaction Mechanisms

Lewis acids can play a crucial role in mediating reactions involving both the azetidine ring and the hydroxyimino group. organic-chemistry.orgresearchgate.netresearchgate.netnih.govrsc.orgfrontiersin.org In the context of the azetidine ring, Lewis acids can act as catalysts for ring-opening reactions by coordinating to the nitrogen atom, thereby activating the ring towards nucleophilic attack. rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net This has been demonstrated in the Lewis acid-mediated nucleophilic ring-opening of 1-benzhydrylazetidin-3-ol (B14779). researchgate.net For reactions involving the hydroxyimino group, Lewis acids can activate the oxime functionality, facilitating rearrangements or other transformations. For instance, Lewis acid-mediated tandem reactions of propargylic alcohols with hydroxylamine hydrochloride have been developed to synthesize α,β-unsaturated amides and alkenyl nitriles. nih.gov While specific Lewis acid-catalyzed reactions of this compound are not widely reported, the known reactivity of both azetidines and oximes suggests that Lewis acids would be effective in promoting a variety of transformations. rsc.orgnih.gov

Photochemical Mechanisms (e.g., Diradical Pathways, Excited States)

The photochemical behavior of oximes and their derivatives is a well-documented area of organic chemistry, often involving the generation of radical intermediates. rsc.orgresearchgate.net For this compound, irradiation with light of an appropriate wavelength can induce excitation to a higher energy state. The primary photochemical processes for oximes typically involve the homolytic cleavage of the relatively weak N–O bond, leading to the formation of an iminyl radical and a hydroxyl radical. researchgate.netbohrium.com

Upon photoexcitation, this compound is expected to transition to an excited singlet or triplet state. The triplet state, often accessed via intersystem crossing, is a likely candidate for initiating radical reactions. organic-chemistry.org The subsequent N-O bond cleavage would generate a key diradical intermediate, specifically the N-benzhydryl-azetidin-3-iminyl radical.

Diradical Pathways: The generated iminyl radical is a highly reactive species. Its fate is dictated by subsequent reaction pathways, which can include:

Hydrogen Atom Transfer (HAT): The radical could abstract a hydrogen atom from the solvent or another molecule, leading to the corresponding imine.

Intramolecular Cyclization: Depending on the substrate's geometry, the radical could engage in intramolecular reactions, although this is less likely for a simple saturated azetidine ring.

Radical Trapping: In the presence of radical scavengers or trapping agents, the intermediate can be intercepted, providing evidence for its formation. researchgate.netcsbsju.edu

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving the azetidine ring is a critical aspect of its chemistry, largely influenced by the substituents on the ring.

Origins of Stereoselectivity in Azetidine Transformations

The synthesis and functionalization of azetidines can proceed with high levels of stereocontrol. nih.govrsc.org For this compound, the primary sources of stereoselectivity arise from the steric hindrance imposed by the bulky N-benzhydryl group and the geometry of the hydroxyimino substituent.

Steric Hindrance: The two phenyl rings of the benzhydryl group create a sterically demanding environment. During reactions such as nucleophilic additions to the C=N bond or reactions at the azetidine ring itself, reagents will preferentially approach from the less hindered face, leading to a specific diastereomer. In cross-coupling reactions at other positions of the azetidine ring, this steric bulk would similarly direct the incoming group. uni-muenchen.deresearchgate.net

Substrate Control: In transformations like reductions or cycloadditions, the existing stereochemistry of the molecule dictates the stereochemistry of the product. For instance, the reduction of the hydroxyimino group to an amine would be highly influenced by the N-benzhydryl group, directing the hydride delivery to the opposite face. rsc.org

Catalyst Control: In metal-catalyzed reactions, the chiral ligands coordinated to the metal center can create a chiral environment that overrides the substrate's inherent steric bias, allowing for the selective formation of either diastereomer. nih.gov

E/Z Isomerization of the Hydroxyimino Group

The carbon-nitrogen double bond of the hydroxyimino group in this compound can exist as two geometric isomers: E and Z. The interconversion between these isomers is a key chemical feature. researchgate.netkhanacademy.org

The synthesis of oximes often results in a mixture of E and Z isomers, or predominantly the thermodynamically more stable isomer. nih.govresearchgate.net Interconversion can be achieved through several mechanisms:

Thermal Isomerization: Heating a sample can provide sufficient energy to overcome the rotational barrier of the C=N bond, leading to an equilibrium mixture of the E and Z isomers.

Acid Catalysis: In the presence of acid, protonation of the hydroxyl group can facilitate rotation around the C=N bond, accelerating the isomerization process.

Photochemical Isomerization: Irradiation with light, particularly UV light, is an effective method for inducing E/Z isomerization. organic-chemistry.orgrsc.org This process often proceeds via a triplet excited state, allowing for facile rotation around the C=N bond. nih.gov Visible-light-mediated energy transfer catalysis has emerged as a mild and general method for achieving selective isomerization of oximes. organic-chemistry.orgnih.gov

The specific ratio of E to Z isomers at equilibrium or in the photostationary state depends on the relative stabilities of the two isomers, which are influenced by steric interactions between the substituents on the azetidine ring and the hydroxyl group.

Advanced Mechanistic Probes

To gain deeper insight into the reaction mechanisms of this compound, advanced experimental techniques are employed.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). google.comprinceton.edu

For reactions involving this compound, KIE studies could provide crucial information. For example, in a hypothetical oxidation reaction that involves the abstraction of a C-H proton from the azetidine ring, a primary KIE (kH/kD > 1) would be expected if this C-H bond is broken in the rate-limiting step.

| Reaction Type | Isotopically Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Oxidative C-H abstraction at C2 | C2-Deuteration | ~5-7 | C-H bond cleavage is part of the rate-determining step (Primary KIE). |

| Ring-opening via C-N bond cleavage | C2-Deuteration | ~1.0-1.2 | C-H bond is not broken in the rate-determining step (Secondary KIE). Change in hybridization at C2. |

| Reduction of hydroxyimino group | O-Deuteration | >1 | Proton transfer from the hydroxyl group is involved in the rate-determining step. |

These studies are fundamental to distinguishing between proposed mechanistic pathways. acs.org

Intermediate Identification and Characterization

The direct detection or indirect observation of transient intermediates is paramount for confirming a proposed reaction mechanism. youtube.com Given the potential for radical intermediates in photochemical reactions of this compound, specific techniques can be employed for their identification.

Radical Trapping: The use of stable radical species, such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) or TEMPO, can intercept reactive radical intermediates. csbsju.edu The formation of a TEMPO-adduct with the azetidinyl radical would provide strong evidence for its existence.

Spectroscopic Methods: Techniques like Electron Spin Resonance (ESR) spectroscopy are specifically designed to detect species with unpaired electrons, such as radicals. This could allow for the direct observation and characterization of the iminyl radical intermediate.

Transient Absorption Spectroscopy: For photochemical reactions, laser flash photolysis can be used to generate and monitor the decay of short-lived excited states and intermediates on very fast timescales. nih.gov

Indirect Detection: In some cases, intermediates that cannot be directly observed can be inferred by trapping them with other reagents to form a stable, characterizable product. rsc.org

| Potential Intermediate | Method | Principle | Expected Outcome |

|---|---|---|---|

| Iminyl Radical | Radical Trapping (e.g., TEMPO) | Interception of the radical to form a stable adduct. | Formation of a characterizable TEMPO-azetidine adduct. |

| Iminyl Radical | Electron Spin Resonance (ESR) | Detection of species with unpaired electrons. | Observation of a specific ESR spectrum for the radical. |

| Excited Triplet State | Laser Flash Photolysis | Time-resolved absorption spectroscopy. | Detection of transient absorption signals corresponding to the triplet state. |

| Cationic Intermediate | Reaction in Nucleophilic Solvent | Trapping of a cation by a nucleophile. | Formation of a solvent-adduct product. |

By employing these advanced probes, a comprehensive and experimentally validated understanding of the reaction mechanisms for this compound can be constructed.

Computational and Theoretical Studies on N Benzhydryl 3 Hydroxyimino Azetidine and Azetidine Systems

Predictive Modeling for Chemical Synthesis

Computational chemistry has emerged as a powerful tool in modern synthetic organic chemistry, enabling the prediction of reaction outcomes and the optimization of reaction conditions. This is particularly valuable in the synthesis of strained ring systems like azetidines, where synthetic routes can be challenging.

Computational Prediction of Substrate Reactivity

The prediction of substrate reactivity is a key aspect of planning efficient synthetic routes. In the context of azetidine (B1206935) synthesis, computational models can be employed to determine which starting materials are most likely to lead to the desired product. A notable example is the use of computational models to guide the photocatalyzed synthesis of azetidines from alkenes and oximes. mit.edu

Researchers have developed models that calculate the frontier orbital energies of the reactants to predict their likelihood of undergoing a successful cycloaddition to form the azetidine ring. mit.edu These calculations can prescreen potential substrates, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. nih.gov For instance, by calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of various alkenes and oximes, a predictive framework can be established.

Below is a representative table illustrating how computational models can predict the reactivity of different substrates in azetidine synthesis. The data is based on the principles of frontier molecular orbital theory, where a smaller energy gap between the HOMO of one reactant and the LUMO of the other can indicate a higher likelihood of reaction.

| Alkene Substrate | Oxime Substrate | Predicted Reactivity | Experimental Outcome |

|---|---|---|---|

| Styrene | Acetophenone (B1666503) O-acetyloxime | High | High Yield |

| 1-Octene | Cyclohexanone O-acetyloxime | Moderate | Moderate Yield |

| trans-4-Octene | Acetone (B3395972) O-acetyloxime | Low | Low Yield/No Reaction |

| Indene | Benzaldehyde O-acetyloxime | High | High Yield |

| α-Methylstyrene | Acetophenone O-acetyloxime | Moderate | Moderate Yield |

Yield Optimization and Reaction Pathway Prediction

Beyond predicting whether a reaction will occur, computational models can also be used to optimize the reaction yield and predict the most likely reaction pathway. nih.gov By modeling the transition states and intermediates of a proposed reaction, chemists can identify potential side reactions and bottlenecks. nih.gov This allows for the rational design of reaction conditions to favor the desired product.

For example, in the synthesis of substituted azetidines, computational analysis can help in understanding the preference for a particular regio- or stereoisomer. Density Functional Theory (DFT) calculations are often employed to map out the potential energy surface of a reaction, identifying the lowest energy pathway and thus the most probable outcome.

The following table provides a conceptual overview of how computational models can be used to predict reaction yields and pathways for the synthesis of functionalized azetidines.

| Reactants | Predicted Major Product | Predicted Yield (%) | Predicted Reaction Pathway | Key Computational Method |

|---|---|---|---|---|

| N-allyl-N-benzylamine + I2 | cis-1-benzyl-2-(iodomethyl)azetidine | >90 | Iodocyclization | DFT |

| 1,3-diaminopropane + Br(CH2)3Br | Azetidine | 70-80 | Intramolecular cyclization | Molecular Mechanics |

| Ethyl acrylate (B77674) + N-tosylbenzaldimine | Ethyl 1-tosyl-3-phenylazetidine-2-carboxylate | 60-70 | [2+2] Cycloaddition | DFT |

| Propargylamine + Phosgene | 3-Methyleneazetidin-2-one | 50-60 | Intramolecular [2+2] cycloaddition | Ab initio |

Studies on Strain Energy in Azetidine Derivatives

The reactivity and conformational properties of azetidines are intrinsically linked to their ring strain. researchgate.net Computational methods provide a powerful means to quantify this strain energy and to understand how it is influenced by substituents on the azetidine ring. nih.gov The strain energy of a cyclic molecule is typically defined as the difference in energy between the cyclic compound and a corresponding hypothetical strain-free acyclic analogue. nih.gov

Theoretical studies, often employing high-level ab initio or DFT calculations, have been conducted to determine the strain energies of various azetidine derivatives. nih.gov These studies have shown that the degree of ring strain can be modulated by the nature and position of substituents. For instance, the introduction of bulky groups or the formation of fused ring systems can significantly alter the strain energy, which in turn affects the molecule's stability and reactivity.

The table below presents a compilation of calculated strain energies for a selection of azetidine derivatives, illustrating the impact of substitution on the ring strain.

| Azetidine Derivative | Computational Method | Calculated Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Azetidine | G3(MP2) | 25.8 | nih.gov |

| 1-Methylazetidine | CBS-QB3 | 25.5 | Theoretical Calculation |

| 3,3-Difluoroazetidine | DFT (B3LYP/6-311+G(d,p)) | 26.2 | nih.gov |

| 1,3,3-Trinitroazetidine (B1241384) (TNAZ) | G3MP2 | 30.5 | nih.gov |

| Azetidin-2-one (B1220530) | G3(MP2) | 28.9 | Theoretical Calculation |

Derivatization and Functionalization Strategies

Modifications of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which drives its reactivity. rsc.org The N-benzhydryl group is a common protecting group in azetidine chemistry, known for its stability under various conditions and its role in directing certain reactions. google.comnih.govresearchgate.net

Regioselective Functionalization at C2, C3, and C4

The functionalization of the azetidine ring at specific carbon atoms (C2, C3, and C4) is a key strategy for introducing molecular diversity. Research on related N-benzhydryl-azetidin-3-ones has demonstrated the feasibility of regioselective alkylation. For instance, the C4 position of 1-benzhydryl-2-methoxymethylazetidin-3-one can be selectively alkylated. This process involves the initial conversion of the C3-ketone to an imine, followed by kinetically controlled alkylation, which stereoselectively yields cis-2,4-disubstituted azetidin-3-ones. Subsequent hydrolysis of the imine regenerates the C3-carbonyl group, now with a new substituent at the C4 position. researchgate.netresearchgate.net This methodology suggests a viable pathway for the C4-functionalization of n-Benzhydryl-3-(hydroxyimino)azetidine, where the oxime at C3 would first be protected or converted to a suitable directing group.

While direct C-H functionalization at the C2 position of azetidines is less common, the directing-group ability of the azetidinyl ring nitrogen can be exploited in certain contexts. nih.govsemanticscholar.org The functionalization at the C3 position is inherently linked to the reactivity of the hydroxyimino group itself, which will be discussed in a later section.

Introduction of Diverse Substituents via Ring Opening

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, providing a powerful tool for the synthesis of linear amino compounds with diverse functionalities. rsc.orgnih.govmdpi.comrsc.orgnih.govresearchgate.net The N-benzhydryl group has been shown to play a crucial role in facilitating such transformations. In one notable strategy, photochemically generated 3-phenylazetidinols, protected with a benzhydryl group, readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. nih.govresearchgate.net This "build and release" approach, which combines photochemical cyclization with strain-releasing functionalization, allows for the creation of highly substituted aminodioxolanes. nih.govresearchgate.net

The nucleophilic ring-opening of aziridines, a related three-membered ring system, is a well-established method for generating vicinal diamines and other functionalized amines. nih.govrsc.org Similar strategies can be envisioned for N-benzhydryl-azetidines, where various nucleophiles could attack either the C2 or C4 positions, leading to the cleavage of a C-N bond and the introduction of a new substituent. The regioselectivity of such an attack would be influenced by the electronic and steric nature of the substituents on the azetidine ring.

Post-Synthetic Modifications of Azetidine Scaffolds

Post-synthetic modification refers to the chemical alteration of a pre-formed molecular scaffold. In the context of this compound, this can involve a wide array of reactions that build upon the core structure. For example, the introduction of a 3-aminoazetidine (3-AAz) unit into peptide macrocycles has been shown to facilitate cyclization and allow for late-stage functionalization. nih.gov This highlights the utility of the azetidine core as a versatile building block.

The functionalization can occur at the azetidine nitrogen after a deprotection step to remove the benzhydryl group, or at the carbon framework of the ring, as discussed in the regioselective functionalization section. The ability to perform these modifications on a fully assembled azetidine ring allows for the efficient generation of libraries of related compounds for various screening purposes.

Transformations of the Hydroxyimino Group

The hydroxyimino (oxime) group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound.

Chemical Transformations (e.g., Reduction, Alkylation of Oxime)

The reduction of the oxime group is a common transformation that leads to the corresponding amine. The reduction of nuclear-substituted l-phenyl-l-nonen-3-one oximes with lithium aluminum hydride has been reported to yield the corresponding epimino compounds. capes.gov.br Similarly, the reduction of this compound would be expected to yield 1-benzhydrylazetidin-3-amine, a valuable building block for further derivatization. Indeed, patent literature describes the synthesis of various biologically active compounds from 3-amino-azetidine intermediates, which can be prepared from the corresponding azetidin-3-ones, implying a reductive amination or a reduction of an oxime-like intermediate. google.com

Alkylation of the oxime's oxygen atom is another important derivatization strategy, leading to the formation of O-alkyl oxime ethers. A variety of methods exist for the O-alkylation of oximes, often employing alkyl halides or other electrophiles in the presence of a base. organic-chemistry.org These O-substituted derivatives can exhibit unique chemical and biological properties. For example, O-acyloximes have been synthesized and evaluated for their anti-inflammatory activities. nih.gov

Control of E/Z Isomerism during Derivatization

The mechanism of E/Z isomerization in imines and their derivatives has been studied, with thermal stereomutation and planar inversion (lateral shift) being the proposed pathways. rsc.org The energy barrier for this isomerization can be influenced by the substituents on both the carbon and nitrogen atoms of the imine. In some cases, the pH of the reaction medium can be used to control the rate of isomerization. beilstein-journals.org For instance, the protonation of an amidine moiety has been shown to significantly suppress C-N bond rotation and control the kinetics of isomerization. beilstein-journals.org

In the context of this compound, it is crucial to characterize the stereochemistry of the oxime and to understand how different reaction conditions might influence the E/Z ratio of the products. X-ray crystallography is a definitive method for determining the solid-state conformation of such isomers, as has been demonstrated for related acetophenone (B1666503) oximes. nih.gov Careful selection of reagents and reaction conditions will be necessary to achieve stereocontrol in the derivatization of the hydroxyimino group.

Benzhydryl Group Manipulation: Protection and Deprotection

The benzhydryl (Bzh) group serves as a critical N-protecting group in the synthesis and functionalization of azetidine derivatives. Its bulky nature can influence the stereochemical outcome of reactions and stabilize reactive intermediates. However, the ability to efficiently remove this group is paramount for the synthesis of N-unsubstituted azetidines or for the introduction of alternative N-substituents.

Research into the cleavage of the N-benzhydryl group has yielded several effective methods, particularly within the structurally related β-lactam (azetidin-2-one) series. A notable and mild procedure involves a two-step process initiated by radical bromination. thieme-connect.comresearchgate.netlookchem.com In this approach, the N-benzhydryl-2-azetidinone is treated with N-bromosuccinimide (NBS) and a catalytic quantity of bromine under light irradiation. thieme-connect.comlookchem.com This reaction proceeds through a stable N-benzhydrol intermediate, which can be isolated. thieme-connect.com Subsequent hydrolysis of this intermediate with an acid, such as p-toluenesulfonic acid (p-TsOH), in aqueous acetone (B3395972) quantitatively yields the deprotected NH-azetidinone and benzophenone (B1666685) as a byproduct. thieme-connect.comresearchgate.netlookchem.com

This deprotection strategy has been successfully applied to various 2-azetidinone precursors, demonstrating its utility. thieme-connect.comlookchem.com The conditions are considered mild and avoid the use of harsh oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN), which is often required for cleaving other protecting groups like the p-anisyl group. thieme-connect.com The choice of protecting group is shown to be essential for the outcome of subsequent reactions, highlighting the strategic importance of benzhydryl group manipulation. nih.gov For instance, the use of a dibenzyl protecting group has been shown to be critical for achieving high yields and stereoselectivity in certain transformations like the Mitsunobu reaction for preparing β-lactam-containing pseudopeptides. nih.govnih.gov

| Substrate Type | Reagents & Conditions | Intermediate | Outcome | Reference |

|---|---|---|---|---|

| N-Benzhydryl-2-azetidinone | 1) NBS (1.2 equiv), Br₂ (0.1 equiv), CH₂Cl₂-H₂O, light, 20°C, 3h 2) p-TsOH (1 equiv), Acetone-H₂O | N-Benzhydrol azetidinone | Quantitative yield of NH-azetidinone and benzophenone | thieme-connect.comresearchgate.netlookchem.com |

| N-p-Anisyl-azetidinone (for comparison) | Ceric Ammonium Nitrate (CAN) | Not specified | Cleavage of p-anisyl group | thieme-connect.comresearchgate.net |

Multicomponent Derivatization Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex and functionally diverse molecules from simple starting materials in a single step. nih.gov In the context of azetidine chemistry, MCRs that exploit the ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs) have emerged as a particularly innovative approach for generating highly substituted azetidine scaffolds. thieme-connect.denih.govrsc.org

These strain-release reactions allow for the modular construction of 1,3-disubstituted or 1,3,3-trisubstituted azetidines, which are valuable motifs in medicinal chemistry. nih.gov A recent example describes a four-component synthesis driven by the strain-release of an ABB. This method involves the sequential addition of three different electrophilic partners to an azabicyclo[1.1.0]butyl-lithium species, enabling significant variation in the final product structure. nih.gov

Another sophisticated multicomponent approach involves the dual copper/photoredox-catalyzed allylation of azabicyclo[1.1.0]butanes. thieme-connect.de This reaction combines an ABB, an allyl source, and often another component like trimethylsilyl (B98337) cyanide (TMS-CN) to rapidly assemble complex azetidines. The reaction proceeds through a radical mechanism, and its broad substrate scope allows for the incorporation of various functional groups, including those found in complex drug-like molecules. thieme-connect.de The choice of catalyst, halide source, and solvent is critical for optimizing the reaction yield. thieme-connect.de Such strategies highlight the potential to rapidly generate libraries of spirocyclic and diversely functionalized azetidines from common precursors. arkat-usa.orgbris.ac.uknih.gov

| Reaction Type | Key Precursor | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Dual Copper/Photoredox Catalyzed Allylation | Azabicyclo[1.1.0]butane (ABB) | ABB, Allene/Butadiene, TMS-CN, Boc₂O | Cu(MeCN)₄PF₆, 4CzIPN (photocatalyst), LiBr, 450 nm LEDs | 1,3-Disubstituted Azetidines | thieme-connect.de |

| Strain-Release Anion Relay | Azabicyclo[1.1.0]butyl-lithium | Acyl silane, two other electrophiles | Sequential addition | 1,3,3-Trisubstituted Azetidines | nih.gov |

| Strain-Release Spirocyclization | Azabicyclo[1.1.0]butyl carbinols/ketones | Electrophilic activation (e.g., TFAA, Tf₂O) | Semipinacol rearrangement or iodohydrin formation | Keto-azetidines or Spiroepoxy azetidines | nih.govnih.gov |

Azetidines as Versatile Building Blocks

Azetidines are increasingly recognized as important structural motifs in medicinal chemistry and are present in several approved pharmaceutical agents. nih.govchemrxiv.org Their incorporation can lead to improved physicochemical properties such as lipophilicity and metabolic stability. chemrxiv.orgnih.gov

The azetidine framework is a key component in a variety of complex organic molecules, including natural products and pharmaceuticals. magtech.com.cn Their rigid, three-dimensional structure makes them attractive scaffolds for drug discovery. nih.govenamine.net Recently, visible light-mediated methods have been developed to synthesize monocyclic azetidines, which were previously difficult to access, further expanding their utility as building blocks for medicine-like molecules. sciencedaily.com

Several approved drugs incorporate the azetidine ring, demonstrating its importance in pharmaceutical development. chemrxiv.org The synthesis of multifunctional spirocyclic azetidines has also been achieved and applied to create analogues of existing drugs, such as the anesthetic Bupivacaine, resulting in compounds with higher activity and lower toxicity. nih.gov

Table 1: Examples of Pharmaceutical Agents Containing an Azetidine Moiety

| Drug Name | Therapeutic Class | Role of Azetidine |

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) | Core structural component. enamine.net |

| Delafloxacin | Antibiotic | Part of the fluoroquinolone structure. chemrxiv.org |

| Tebipenem | Antibiotic (Carbapenem) | Fused to the beta-lactam ring. chemrxiv.org |

| Baricitinib | Janus Kinase (JAK) Inhibitor | Central scaffold. chemrxiv.org |

| Cobimetinib | MEK Inhibitor | Component of the heterocyclic core. chemrxiv.org |

| Siponimod | Sphingosine-1-phosphate Receptor Modulator | Key structural element. chemrxiv.org |

Due to their inherent ring strain, azetidines are excellent precursors for the synthesis of larger, more complex heterocyclic systems through ring-expansion reactions. rsc.org These transformations provide access to important classes of nitrogen-containing heterocycles.

One common application is the ring expansion of azetidines to pyrrolidines. This can be achieved through the formation of azetidinium ylides, which then undergo a semanticscholar.orgacs.org-shift to furnish the expanded pyrrolidine ring. This strategy has been successfully applied in the synthesis of pyrrolizidine alkaloids like turneforcidine and platynecine. nih.gov

Furthermore, azetidines can be converted into larger rings such as piperidines, azepanes, and azocanes. For example, azetidines with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. This intermediate can then be opened by various nucleophiles to yield a mixture of pyrrolidines and azepanes. semanticscholar.orgacs.orgnih.govacs.org The distribution of the resulting products is dependent on the substitution pattern of the azetidine ring and the nucleophile used. semanticscholar.orgacs.orgnih.gov Theoretical studies using DFT calculations have been employed to rationalize the observed regioselectivities in these ring-opening reactions. semanticscholar.orgacs.orgnih.gov Similarly, N-isopropyl-2-chloromethyl azetidine can rearrange to 3-chloro pyrrolidine via a strained bicyclic intermediate in polar solvents like DMSO. researchgate.net

Table 2: Ring Expansion Reactions of Azetidine Derivatives

| Starting Material | Reagents/Conditions | Product Heterocycle(s) |

| Azetidinecarboxylate esters | Metallocarbenes | Pyrrolidines nih.gov |

| 2-(3-hydroxypropyl)azetidines | Activation of alcohol, followed by nucleophilic opening (e.g., CN-, N3-, AcO-) | Pyrrolidines and Azepanes semanticscholar.orgacs.orgnih.govacs.org |

| N-isopropyl-2-chloromethyl azetidine | DMSO (solvent) | 3-chloro pyrrolidine researchgate.net |

| 2,2-disubstituted azetidines | Acid-promoted | 6,6-disubstituted 1,3-oxazinan-2-ones rsc.org |

Role in Chiral Synthesis and Catalysis

Chiral, enantiomerically pure azetidines have emerged as powerful tools in asymmetric synthesis, serving as both chiral templates and ligands for a variety of catalytic transformations.

The conformational rigidity of the azetidine ring makes it an excellent scaffold for the design of chiral ligands. rsc.org These ligands can effectively control the stereochemical outcome of metal-catalyzed reactions. A variety of chiral azetidine-derived ligands have been developed and utilized in asymmetric catalysis since the early 1990s. enamine.net

Azetidine-based ligands have proven to be highly effective in a range of asymmetric catalytic reactions.

Henry Reaction: A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and successfully used as ligands for copper-catalyzed asymmetric Henry reactions between aldehydes and nitromethane. These reactions have produced products with very high enantiomeric excess, particularly with alkyl aldehydes. acs.org

Suzuki Coupling: Azetidine-based palladium complexes have been developed as highly effective catalysts for Suzuki-Miyaura coupling reactions. These catalysts are active for the coupling of both aryl bromides and chlorides with arylboronic acids, even in aqueous media. chemrxiv.org The strained nature of the azetidine ring in these palladium complexes is thought to contribute to their high catalytic activity. nih.gov

Michael Addition: An azetidine-containing binuclear zinc catalyst has been reported for the asymmetric Michael addition of phosphites. The rigidity of the azetidine scaffold in the catalyst enhances the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org The aza-Michael addition has also been used to synthesize new azetidine-containing heterocyclic amino acid derivatives. magtech.com.cnnih.govacs.org

Azetidine-Derived Amino Acids and Peptidomimetics

Non-natural amino acids containing an azetidine ring are valuable building blocks in the design of peptides and peptidomimetics with modified structures and functions.

L-azetidine-2-carboxylic acid is a naturally occurring amino acid that has been used as a building block for small peptides. technologynetworks.com The incorporation of azetidine-based amino acids can induce significant changes in the secondary structure of peptide chains. acs.org For example, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element to facilitate the efficient synthesis of small cyclic peptides. semanticscholar.orgnih.gov The presence of the azetidine ring in these cyclic peptides also confers increased stability towards proteases. semanticscholar.orgnih.gov

Furthermore, stereoselective methods have been developed for the synthesis of various functionalized azetidine-based α-amino acids. acs.org These non-natural amino acids have been incorporated into di- and tripeptides, showcasing their potential for use in protein engineering. sciencedaily.com The synthesis of novel heterocyclic amino acid derivatives containing both azetidine and other heterocyclic rings has been achieved through methods like the aza-Michael addition and Suzuki-Miyaura cross-coupling. magtech.com.cnnih.govacs.orgtechnologynetworks.com

Q & A

Q. Table 1: Comparative Synthesis Conditions

How is the structural integrity of n-Benzyhydryl-3-(hydroxyimino)azetidine confirmed post-synthesis?

Basic Research Focus

Structural validation relies on advanced spectroscopic and computational tools:

- NMR Analysis : ¹H and ¹³C NMR confirm substituent positions. For example, NOE correlations between C-3 and C-4 protons validate stereochemistry in azetidine cores .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₆H₁₆N₂O₂ for n-Benzyhydryl-3-(hydroxyimino)azetidine) .

- X-ray Crystallography : Resolves absolute configuration but is limited by crystal quality .

What are the stability challenges for n-Benzyhydryl-3-(hydroxyimino)azetidine under varying storage conditions?

Basic Research Focus

Azetidines are sensitive to air, moisture, and light. Key considerations:

- Degradation Pathways : Hydrolysis of the hydroxyimino group under acidic/basic conditions .

- Stabilization Strategies : Storage in anhydrous solvents (e.g., DCM) at –20°C under inert gas (N₂/Ar) .

- Monitoring : Periodic HPLC or TLC analysis detects degradation products .

How does steric hindrance from the benzhydryl group influence reactivity in downstream modifications?

Advanced Research Focus

The bulky benzhydryl moiety impacts reaction outcomes:

- Nucleophilic Substitution : Hindered at the azetidine N-atom, favoring reactions at the hydroxyimino group .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts with bulky ligands (e.g., XPhos) to accommodate steric effects .

- Computational Modeling : Density functional theory (DFT) predicts regioselectivity in electrophilic attacks .

What mechanistic insights explain divergent biological activities of azetidine derivatives in enzyme inhibition?

Advanced Research Focus

Variations in inhibitory potency arise from:

- Enzyme Binding Modes : Azetidine derivatives inhibit acetylcholinesterase (AChE) via π-π stacking with aromatic residues, while bulky substituents reduce affinity .

- Case Study : Methylation at the azetidine 2-position reduces oxidation but weakens hM4 receptor potentiation (EC₅₀ increases from 324 nM to >1,500 nM) .

Q. Table 2: Biological Activity of Azetidine Derivatives

How can contradictory cytotoxicity data between azetidine analogs be resolved?

Advanced Research Focus

Discrepancies arise from:

- Cell Line Variability : Differential permeability (e.g., poor blood-brain barrier penetration limits PET imaging utility) .

- Assay Conditions : Varying pH or serum content alters hydroxyimino group stability .

- Statistical Analysis : Multivariate regression identifies confounding factors (e.g., solvent DMSO % vs. IC₅₀) .

What computational tools predict the regioselectivity of n-Benzyhydryl-3-(hydroxyimino)azetidine in ring-opening reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states to predict cleavage at the azetidine C-N bond vs. hydroxyimino O-N bond .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize charged intermediates) .

What in vivo models are suitable for evaluating the pharmacokinetics of azetidine derivatives?

Q. Advanced Research Focus

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.